molecular formula C12H18F2O4 B1377236 Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate CAS No. 1225532-89-7

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Cat. No. B1377236
CAS RN: 1225532-89-7
M. Wt: 264.27 g/mol
InChI Key: WCVUOEKAMOJPKV-UHFFFAOYSA-N
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Description

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a chemical compound with the IUPAC name diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate . It has a molecular weight of 264.27 .


Molecular Structure Analysis

The InChI code for Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is 1S/C12H18F2O4/c1-7(2)17-9(15)11(5-12(13,14)6-11)10(16)18-8(3)4/h7-8H,5-6H2,1-4H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is a liquid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate has been utilized in the synthesis of specific diastereomers, such as cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids. These compounds exhibit unique physical-chemical properties, like differing pKa values for the amino groups, which are influenced by interactions with fluorine atoms (Chernykh et al., 2016).

Polymerization Applications

The compound has been involved in the creation of polyspirocyclobutanes and related spiropolymers, showcasing its role in advanced polymer synthesis. For example, diisopropyl 3,3-bis(hydroxymethyl) cyclobutane, derived from similar compounds, can be polymerized into spiropolymers (Sharts & Steele, 1970).

Ring-Opening Polymerization

Diisopropyl cyclopropane-1,1-dicarboxylate, a related compound, undergoes ring-opening polymerization, resulting in carbon-chain polymers with specific structural properties. This demonstrates the potential of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate derivatives in polymer chemistry (Penelle & Xie, 2000).

Synthesis of Bicyclo[3.2.1]octanes

The reaction of certain compounds with secondary amines and isopropyl cyanoacetate leads to the formation of functionalized bicyclo[3.2.1]octanes, where derivatives of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate play a crucial role (Ismiev et al., 2019).

Energetic Compounds Research

In the field of pyrotechnics, derivatives of diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate have been explored for use in energetic compounds. The synthesis of various difluoroazides from related chlorides showcases the compound's relevance in the synthesis of energetically rich materials (Baum, Berkowitz & Vinson, 1981).

Dynamic NMR Studies

Diisopropyl derivatives have been the subject of dynamic NMR studies, as seen in the synthesis and examination of diisopropyl 1,3-dioxo-1,3-dihydrospiro[indene-2,3′-[1,2,4]triazolidine]-1′,2′-dicarboxylates. These studies reveal important insights into the dynamic behavior of these compounds (Yavari et al., 2020).

Supramolecular Organo Gelators

Compounds such as diisopropyl cyclobutane-1,1-dicarboxylate have been synthesized as part of the development of new organo gelators, demonstrating their utility in the field of supramolecular chemistry (Trivedi & Ballabh, 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with the compound include avoiding breathing dust or vapor, washing thoroughly after handling, and using protective gloves and eye protection .

properties

IUPAC Name

dipropan-2-yl 3,3-difluorocyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F2O4/c1-7(2)17-9(15)11(5-12(13,14)6-11)10(16)18-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVUOEKAMOJPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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